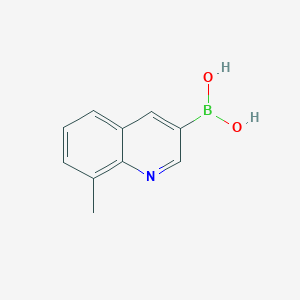

(8-Methylquinolin-3-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8-methylquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMGKSYRNLBGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC(=C2N=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370040-72-4 | |

| Record name | (8-methylquinolin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(8-Methylquinolin-3-yl)boronic acid structural properties

An In-depth Technical Guide to the Structural Properties of (8-Methylquinolin-3-yl)boronic acid

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic combination of well-established pharmacophores and versatile functional groups is a cornerstone of innovation. This compound represents a quintessential example of this principle, merging the biologically significant quinoline core with the synthetically powerful boronic acid moiety. The quinoline ring system is a "privileged scaffold," appearing in a vast array of natural products and pharmaceuticals, most notably antimalarial drugs like quinine and chloroquine. Its rigid, planar structure and hydrogen-bonding capabilities make it an excellent anchor for molecular recognition at biological targets.

Concurrently, the boronic acid functional group has revolutionized carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond its synthetic utility, the boronic acid group itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols present in proteins, such as enzyme active sites.[2] This has led to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[2][3]

This guide provides a comprehensive technical overview of the structural, spectroscopic, and reactive properties of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this versatile chemical building block.

Core Physicochemical and Structural Properties

This compound is a solid, typically appearing as a white or off-white powder. Its core structure consists of a quinoline ring system substituted with a methyl group at the 8-position and a boronic acid [-B(OH)₂] group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BNO₂ | [4][5] |

| Molecular Weight | 187.01 g/mol | [5] |

| Monoisotopic Mass | 187.08046 Da | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | B(C1=CC2=CC=CC(=C2N=C1)C)(O)O | [4] |

| InChIKey | QNMGKSYRNLBGNT-UHFFFAOYSA-N | [4] |

| Appearance | White to off-white solid | N/A |

| Purity (Typical) | ≥95% | [6] |

Synthesis and Purification

The synthesis of aryl boronic acids, including quinoline derivatives, is most commonly achieved via a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.

Synthetic Rationale and Workflow

The choice of this pathway is dictated by the high reactivity of organolithium reagents and the electrophilicity of the boron atom in borate esters. The reaction is conducted at very low temperatures (-78 °C) to prevent unwanted side reactions and decomposition of the organolithium intermediate. The final hydrolysis step is critical to convert the boronic ester into the desired boronic acid.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative protocol adapted from general procedures for the synthesis of arylboronic acids.[7] Reagents and conditions should be optimized for each specific setup.

-

Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-8-methylquinoline (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise while maintaining the temperature at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature.

-

Quench and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding 2M aqueous HCl. Adjust the pH to approximately 7 with a saturated solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the final product.

Spectroscopic and Structural Analysis

Structural elucidation relies on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published, a detailed analysis based on the known effects of its constituent parts provides a strong predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the quinoline ring, and the hydroxyl protons of the boronic acid.

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.8 ppm, consistent with a methyl group attached to an aromatic ring.[8]

-

Aromatic Protons (Ar-H): Six signals are expected in the δ 7.3 - 9.0 ppm region. The protons at positions 2 and 4 will be significantly downfield due to the deshielding effect of the adjacent nitrogen atom. Complex splitting patterns (doublets, doublets of doublets) will arise from J-coupling between adjacent protons.[8]

-

Boronic Acid Protons (-OH): A broad singlet is expected, the chemical shift of which is highly dependent on concentration and solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a standard method for confirming exchangeable protons.

-

-

¹³C NMR: The carbon NMR spectrum should display 10 distinct signals corresponding to each unique carbon atom in the molecule.

-

Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

-

Aromatic Carbons (Ar-C): Signals in the δ 120-155 ppm region are expected. The carbon atom directly bonded to the boron (C3) may exhibit a broader signal due to quadrupolar relaxation of the adjacent ¹¹B nucleus.

-

The specific chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing/anisotropic effects of the boronic acid and the fused ring system.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded -OH groups of the boronic acid.

-

C-H Stretch (Aromatic/Alkyl): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

C=C and C=N Stretches: A series of sharp peaks in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations within the quinoline aromatic system.

-

B-O Stretch: A strong, characteristic absorption band is expected around 1350 cm⁻¹ corresponding to the B-O single bond stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

-

Expected Mass: The monoisotopic mass is 187.08046 Da.[4]

-

Ionization: Using electrospray ionization (ESI), common adducts would be observed:

-

[M+H]⁺: m/z 188.08774

-

[M+Na]⁺: m/z 210.06968

-

[M-H]⁻: m/z 186.07318

-

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition (C₁₀H₁₀BNO₂) by measuring the mass-to-charge ratio to a high degree of accuracy.

Reactivity and Core Applications

The utility of this compound stems from the reactivity of the boronic acid group, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms. The boronic acid serves as the organoboron nucleophile that transfers its organic group (the 8-methylquinolin-3-yl moiety) to an organic halide or triflate electrophile.

Mechanism: The reaction proceeds via a well-established catalytic cycle. The key step involving the boronic acid is transmetalation, which requires activation by a base. The base converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group from boron to the palladium center.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The incorporation of the (8-methylquinolin-3-yl) moiety into larger molecules is of significant interest to medicinal chemists.

-

Scaffold Hopping: It can be used to replace other aromatic systems in known active compounds to explore new intellectual property space and modulate properties like solubility, metabolism, and target binding.

-

Fragment-Based Drug Design: As a fragment, it can be coupled with other fragments to build novel drug candidates. The quinoline nitrogen provides a hydrogen bond acceptor, while the aromatic surface can engage in π-stacking interactions within a protein binding pocket.

-

Bioisostere: The boronic acid group itself can act as a bioisostere for carboxylic acids, offering a different geometric and electronic profile while retaining the ability to engage in key hydrogen bonding interactions.[2]

Safety and Handling

As with all laboratory chemicals, this compound and its structural isomers require careful handling.

-

General Hazards: Boronic acids are generally classified as irritants. They may cause skin, eye, and respiratory irritation.[6][10]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood.[11] Avoid generating dust.[12] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a high-value chemical intermediate whose structural properties are defined by the interplay between its aromatic quinoline core and its reactive boronic acid functional group. A thorough understanding of its spectroscopic signatures is essential for reaction monitoring and quality control, while its predictable reactivity in Suzuki-Miyaura coupling makes it a powerful tool for the synthesis of complex molecules. For researchers in materials science and drug discovery, this compound offers a robust and versatile platform for innovation.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H10BNO2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - (8-methylquinolin-5-yl)boronic acid (C10H10BNO2) [pubchemlite.lcsb.uni.lu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. fishersci.com [fishersci.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties of (8-Methylquinolin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Methylquinolin-3-yl)boronic acid, a specialized heterocyclic boronic acid, is a compound of increasing interest within medicinal chemistry and materials science. Its unique structural framework, combining the versatile quinoline scaffold with the reactive boronic acid moiety, presents a compelling profile for applications ranging from targeted therapeutics to advanced organic materials. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and field-proven insights into its handling, characterization, and application. This document is intended to serve as a vital resource for researchers engaged in the design and synthesis of novel molecular entities, providing the foundational knowledge necessary to effectively utilize this compound in their work.

Introduction: The Significance of the Quinoline-Boronic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its ability to intercalate with DNA, interact with various enzymatic active sites, and its favorable pharmacokinetic profile make it a cornerstone of medicinal chemistry. When functionalized with a boronic acid group, the resulting molecule gains the capacity for a diverse range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the quinoline moiety into complex molecular architectures.

This compound, specifically, offers a unique substitution pattern that influences its electronic and steric properties. The presence of the methyl group at the 8-position can impact the planarity and solubility of the molecule, as well as modulate its reactivity in catalytic cycles. Understanding the fundamental physicochemical properties of this specific isomer is therefore critical for its rational application in any research and development program.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its unambiguous identification and basic physical constants. These data are essential for accurate documentation, reaction stoichiometry, and safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1370040-72-4 | [1] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [1][2] |

| Molecular Weight | 187.01 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC2=C1N=CC(=C2)B(O)O | [2] |

| InChI Key | QNMGKSYRNLBGNT-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 409.3±37.0 °C | [3] |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the hydroxyl protons of the boronic acid, which is often exchangeable with D₂O. The chemical shifts and coupling constants of the aromatic protons would be diagnostic for the 3,8-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the characteristic downfield shift for the carbon atom attached to the boron.

-

¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids. A single resonance, typically in the range of 18-30 ppm, would confirm the presence of the trigonal planar boronic acid.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring.

Physicochemical Properties and Their Implications

The behavior of this compound in various chemical and biological systems is governed by its fundamental physicochemical properties.

Solubility

The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. While specific experimental solubility data for this compound is not available, its structure suggests moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in aqueous media is expected to be pH-dependent, increasing at higher pH due to the formation of the more polar boronate anion.

A standard method for determining the aqueous solubility of a boronic acid is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance).

-

Equilibration: The suspension is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a fine-pored membrane.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Acidity (pKa)

The acidity of the boronic acid moiety is a key determinant of its reactivity and its interaction with biological targets. Boronic acids are Lewis acids, and their pKa represents the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form.

Caption: pH-dependent equilibrium of a boronic acid.

The pKa of aryl boronic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic. The quinoline ring, being a heteroaromatic system, and the methyl group will both influence the pKa of this compound. While an experimental value is not available, it is expected to be in the typical range for aryl boronic acids (pH 8-10).

Potentiometric titration is a reliable method for determining the pKa of acidic and basic compounds.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Stability

Aryl boronic acids can be susceptible to degradation under certain conditions, which can impact their storage and utility in chemical reactions.

-

Thermal Stability: As a solid, this compound is expected to be relatively stable. However, prolonged exposure to high temperatures should be avoided.

-

Hydrolytic Stability: In aqueous solution, boronic acids can undergo protodeboronation, particularly under harsh acidic or basic conditions. The stability is generally higher at neutral pH.

-

Oxidative Stability: Boronic acids can be sensitive to oxidation, especially in the presence of strong oxidizing agents. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Formation of Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is typically reversible upon the addition of water.

A common method to assess the stability of a compound under various conditions is to monitor its purity over time using HPLC.

Methodology:

-

Stress Conditions: Solutions of this compound are prepared in different media (e.g., acidic, basic, oxidative) and stored under controlled temperature and light conditions.

-

Time-Point Analysis: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

-

HPLC Analysis: The purity of each aliquot is determined by HPLC. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

-

Data Interpretation: The rate of degradation under each condition can be quantified to establish the stability profile of the compound.

Applications in Research and Development

The unique physicochemical properties of this compound make it a valuable building block in several areas of research.

Caption: Key application areas for this compound.

-

Medicinal Chemistry: Its primary application is in the synthesis of complex organic molecules with potential therapeutic activity. The quinoline moiety can be incorporated into structures designed to target specific enzymes or receptors.

-

Materials Science: The fluorescent properties of the quinoline ring system can be exploited in the development of novel organic light-emitting diodes (OLEDs) and chemical sensors. The boronic acid group provides a convenient handle for attaching the quinoline unit to polymers or surfaces.

-

Catalysis: The nitrogen atom of the quinoline ring can act as a coordinating ligand for transition metals. Boronic acid-functionalized quinolines can be used to synthesize novel ligands for various catalytic transformations.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and materials science. A thorough understanding of its physicochemical properties, as outlined in this guide, is paramount for its effective and rational use. While specific experimental data for some properties remain to be fully elucidated in the public domain, the provided methodologies and contextual information offer a solid foundation for researchers to characterize and utilize this compound in their scientific endeavors. As research into novel heterocyclic compounds continues to expand, the importance of well-characterized building blocks like this compound will undoubtedly grow.

References

An In-Depth Technical Guide to (8-Methylquinolin-3-yl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (8-Methylquinolin-3-yl)boronic acid, a specialized heterocyclic organoboron compound. While specific data for this particular isomer is emerging, this document synthesizes available information and draws upon established principles of quinoline and boronic acid chemistry to offer valuable insights for its application in research and development.

Core Identification and Chemical Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, functionalized with a boronic acid group at the 3-position and a methyl group at the 8-position. This substitution pattern imparts a unique set of electronic and steric properties that make it a valuable building block in organic synthesis.

While a specific CAS number for this compound is not yet widely cataloged, its identity is confirmed through various chemical databases. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| PubChem CID | 74888582 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₀BNO₂ | PubChem |

| Molecular Weight | 187.01 g/mol | PubChem |

| Canonical SMILES | CC1=CC=CC2=C1N=CC(=C2)B(O)O | PubChem |

| InChI Key | QNMGKSYRNLBGNT-UHFFFAOYSA-N | PubChem |

The presence of the quinoline nitrogen atom, the methyl group, and the boronic acid moiety suggests a compound with moderate polarity, likely exhibiting solubility in polar organic solvents. The boronic acid group is known to be sensitive to certain conditions and may exist in equilibrium with its cyclic anhydride, a boroxine.

Synthesis and Mechanistic Considerations

A plausible synthetic pathway would commence with 3-bromo-8-methylquinoline. This precursor would undergo a lithium-halogen exchange followed by quenching with a trialkyl borate, and subsequent hydrolysis to yield the desired boronic acid.

Experimental Protocol: Plausible Synthesis of this compound

Disclaimer: This protocol is a proposed methodology based on analogous transformations and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Lithiation and Borylation

-

To a solution of 3-bromo-8-methylquinoline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add a solution of n-butyllithium in hexanes dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC) or quenching of small aliquots.

-

Once the lithium-halogen exchange is complete, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction to stir at this temperature for a designated period before gradually warming to room temperature.

Step 2: Hydrolysis and Purification

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

The underlying mechanism for this transformation involves the nucleophilic attack of the generated organolithium species on the electrophilic boron atom of the trialkyl borate, followed by acidic workup to hydrolyze the borate ester to the final boronic acid.

Caption: Plausible synthetic route to this compound.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The primary utility of aryl boronic acids, including this compound, lies in their application as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many pharmaceutical agents.[2]

The quinoline moiety in this compound makes it an attractive building block for introducing this heterocycle into more complex molecular architectures. The methyl group at the 8-position can influence the steric and electronic properties of the molecule, potentially impacting reaction kinetics and the properties of the final product.

Generalized Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)

-

Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

-

In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture thoroughly.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography or recrystallization.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[3]

References

Spectroscopic Characterization of (8-Methylquinolin-3-yl)boronic Acid: A Technical Guide for Researchers

Introduction: The Quinoline Boronic Acid Scaffold in Modern Drug Discovery

Quinoline boronic acids represent a privileged scaffold in contemporary medicinal chemistry and materials science. The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, renowned for its ability to interact with a diverse range of biological targets. When functionalized with a boronic acid group, these molecules become powerful building blocks in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex molecular architectures.

(8-Methylquinolin-3-yl)boronic acid, in particular, combines the established quinoline core with a strategically placed methyl group at the 8-position and a versatile boronic acid at the 3-position. The methyl group can influence the molecule's steric and electronic properties, potentially modulating its binding affinity and metabolic stability. The boronic acid at the C-3 position offers a reactive handle for further chemical elaboration, making this compound a valuable intermediate for the synthesis of novel drug candidates and functional materials.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases[1], this guide offers a robust, predictive framework based on established principles of spectroscopy and comparative data from analogous structures. Furthermore, it details the standardized experimental protocols for acquiring and interpreting this critical data, empowering researchers in their synthetic and drug development endeavors.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The numbering convention for the quinoline ring system is standardized, and it is crucial to assign the correct positions to the substituent groups.

Figure 1: Structure of this compound with IUPAC numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the quinoline ring, the methyl group protons, and the hydroxyl protons of the boronic acid.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | 9.0 - 9.2 | s | - | Deshielded due to proximity to the electronegative nitrogen atom. |

| H4 | 8.1 - 8.3 | s | - | Deshielded by the nitrogen atom and the boronic acid group. |

| H5 | 7.8 - 8.0 | d | 7.0 - 8.0 | Typical aromatic doublet, coupled to H6. |

| H6 | 7.5 - 7.7 | t | 7.0 - 8.0 | Typical aromatic triplet, coupled to H5 and H7. |

| H7 | 7.3 - 7.5 | d | 7.0 - 8.0 | Typical aromatic doublet, coupled to H6. |

| CH₃ | 2.6 - 2.8 | s | - | Singlet in the upfield aromatic region, characteristic of a methyl group on an aromatic ring. |

| B(OH)₂ | 8.0 - 8.5 (broad) | s (br) | - | Broad singlet, exchangeable with D₂O. Chemical shift can vary with concentration and water content. |

Expert Insights on ¹H NMR:

-

Solvent Effects: The choice of NMR solvent is critical. In DMSO-d₆, the boronic acid hydroxyl protons are often observable as a broad singlet. In contrast, in CDCl₃, these protons may exchange more rapidly and might not be easily observed.

-

Through-Space Effects (NOE): A Nuclear Overhauser Effect (NOE) experiment could confirm the spatial proximity between the methyl group protons (at C8) and the H7 proton, providing unambiguous assignment of these signals.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 155 | Deshielded due to proximity to nitrogen. |

| C3 | 130 - 135 (broad) | Attached to the boron atom; the signal may be broadened due to quadrupolar relaxation of the boron nucleus. |

| C4 | 138 - 142 | Aromatic CH. |

| C4a | 128 - 132 | Bridgehead aromatic carbon. |

| C5 | 126 - 130 | Aromatic CH. |

| C6 | 128 - 132 | Aromatic CH. |

| C7 | 125 - 129 | Aromatic CH. |

| C8 | 135 - 140 | Aromatic carbon attached to the methyl group. |

| C8a | 145 - 150 | Bridgehead aromatic carbon adjacent to nitrogen. |

| CH₃ | 15 - 20 | Aliphatic methyl carbon. |

Expert Insights on ¹³C NMR:

-

The C-B Signal: The carbon atom directly attached to the boron (C3) is expected to have a broader signal than other carbons due to the quadrupolar nature of the boron atom. Its chemical shift can also be sensitive to the solvent and the hydration state of the boronic acid.

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be invaluable in distinguishing between CH, CH₂, and CH₃ groups, confirming the assignments made in the standard ¹³C NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₀H₁₀BNO₂), the expected monoisotopic mass is approximately 187.08 g/mol . Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Table 3: Predicted m/z Values in High-Resolution Mass Spectrometry (HRMS)

| Adduct | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 188.0877 | Positive |

| [M+Na]⁺ | 210.0697 | Positive |

| [M-H]⁻ | 186.0732 | Negative |

| [M+HCOO]⁻ | 232.0787 | Negative |

Predicted values are based on the PubChem entry for the compound.[1]

Expert Insights on Mass Spectrometry:

-

Boronic Acid Dehydration: In the gas phase, boronic acids are prone to dehydration to form boroxines (cyclic trimers). This can complicate the mass spectrum, and care must be taken in the interpretation of higher mass ions.

-

Fragmentation Pattern: Under collision-induced dissociation (CID) in MS/MS experiments, fragmentation of the [M+H]⁺ ion would likely involve losses of water (H₂O) and boric acid (H₃BO₃). The quinoline ring itself is relatively stable and would likely remain intact as a major fragment ion.

Figure 2: Predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.

Experimental Protocols

For researchers who synthesize this compound, the following protocols provide a robust framework for acquiring high-quality spectroscopic data.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

On the same instrument, acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 scans or more).

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish H-H coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.

-

Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons.

-

Figure 3: Standard workflow for NMR analysis of a novel compound.

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive mode ESI or ammonium hydroxide (0.1%) for negative mode ESI to promote ionization.

-

-

Data Acquisition (ESI-TOF or ESI-Orbitrap):

-

Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

Optimize key ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.

-

For structural confirmation, perform MS/MS analysis by selecting the precursor ion of interest (e.g., m/z 188.0877) and applying collision energy to induce fragmentation.

-

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. While direct experimental spectroscopic data is not readily found in the public domain, a comprehensive and reliable prediction of its NMR and MS spectra can be made based on fundamental principles and comparison with structurally related molecules. This guide provides researchers with the expected spectral characteristics and robust protocols for the experimental characterization of this important building block. By following these guidelines, scientists can confidently synthesize and verify the identity and purity of this compound, accelerating the pace of innovation in drug discovery and materials science.

References

An In-Depth Technical Guide to the Predicted Collision Cross Section of (8-methylquinolin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Multi-dimensional Molecular Characterization in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous characterization of small molecules is paramount. Beyond traditional metrics such as mass-to-charge ratio and retention time, the three-dimensional structure of a molecule in the gas phase, quantified by its collision cross section (CCS), has emerged as a critical parameter. This guide provides a detailed exploration of the predicted CCS for (8-methylquinolin-3-yl)boronic acid, a molecule of interest in medicinal chemistry, leveraging state-of-the-art in silico prediction methodologies. As a Senior Application Scientist, my objective is to not only present the predicted data but also to elucidate the underlying principles, the practical workflows for obtaining these predictions, and the expert interpretation of the results in the context of drug development.

Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a boronic acid moiety introduces a unique chemical functionality, enabling covalent interactions with biological targets, such as the active sites of serine proteases. Boronic acids are also key building blocks in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.

This compound, with the chemical formula C₁₀H₁₀BNO₂, combines the privileged quinoline scaffold with the versatile boronic acid group. Its structural features, including the aromatic rings and the polar boronic acid group, are expected to significantly influence its interactions with biological systems and its analytical behavior, particularly in ion mobility-mass spectrometry (IM-MS).

The Significance of Collision Cross Section (CCS) in Drug Development

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. The fundamental parameter derived from IM-MS is the collision cross section (CCS), which is a measure of the effective area of an ion as it travels through a buffer gas. A molecule's CCS is intimately linked to its three-dimensional conformation.

For drug development professionals, CCS values serve as a unique molecular identifier, aiding in:

-

Isomer differentiation: Distinguishing between structural isomers, which can have identical masses but different biological activities.

-

Conformational analysis: Providing insights into the gas-phase structure of a molecule, which can be correlated with its solution-phase and receptor-bound conformations.

-

Enhanced confidence in compound identification: Adding an orthogonal dimension of data to traditional liquid chromatography-mass spectrometry (LC-MS) workflows, reducing the ambiguity of compound identification in complex matrices.

Given the cost and time associated with synthesizing and purifying standards for experimental CCS determination, accurate and reliable in silico prediction methods are invaluable tools in the early stages of drug discovery.

Methodologies for Predicting Collision Cross Section: A Paradigm Shift Towards Machine Learning

The prediction of CCS values can be broadly categorized into two approaches: physics-based computational methods and data-driven machine learning models.

Physics-based methods involve calculating the momentum transfer between the ion and the buffer gas based on the ion's three-dimensional structure. While often accurate, these methods can be computationally intensive and time-consuming.

Machine learning models , on the other hand, have gained significant traction due to their high-throughput nature and impressive accuracy.[1][2][3][4][5] These models are trained on large databases of experimentally determined CCS values and learn the complex relationships between a molecule's structural features (encoded as molecular descriptors) and its CCS. The general workflow for machine learning-based CCS prediction is as follows:

Two prominent and publicly accessible machine learning-based tools for CCS prediction are CCSbase and AllCCS .

-

CCSbase: This platform utilizes a machine learning model trained on a comprehensive database of experimental CCS values from various sources and instrument types.[2] It offers predictions for a range of common adducts.

-

AllCCS: This tool employs a deep learning model and also provides predictions for multiple adducts. It is designed to offer high accuracy and broad applicability across different chemical classes.

Predicted Collision Cross Section for this compound

The following table summarizes the predicted collision cross section (CCS) values in nitrogen drift gas (Ų) for this compound, obtained using the CCSbase and AllCCS web servers. The predictions were generated using the SMILES string for the molecule: B(C1=CC2=CC=CC(=C2N=C1)C)(O)O.

| Adduct | m/z | Predicted CCS (Ų) - CCSbase | Predicted CCS (Ų) - AllCCS |

| [M+H]⁺ | 188.0877 | 137.2 | 136.1 |

| [M+Na]⁺ | 210.0697 | 146.0 | 142.0 |

| [M-H]⁻ | 186.0732 | 138.2 | 132.8 |

| [M+NH₄]⁺ | 205.1143 | 155.6 | 142.0 |

| [M+K]⁺ | 226.0436 | 142.5 | 146.0 |

| [M+H-H₂O]⁺ | 170.0777 | 131.1 | 131.7 |

| [M+HCOO]⁻ | 232.0787 | 156.2 | 140.2 |

Experimental Protocols: A Step-by-Step Guide to In Silico CCS Prediction

The following protocols detail the steps for obtaining predicted CCS values for this compound using the CCSbase and AllCCS web servers.

Protocol for CCS Prediction using CCSbase

-

Navigate to the CCSbase Website: Open a web browser and go to the CCSbase prediction server.

-

Input the Molecular Structure: Locate the input field for the molecular structure. Enter the SMILES string for this compound: B(C1=CC2=CC=CC(=C2N=C1)C)(O)O.

-

Initiate the Prediction: Click the "Predict" or "Submit" button to start the calculation.

-

Retrieve the Results: The predicted CCS values for various adducts will be displayed in a results table.

Protocol for CCS Prediction using AllCCS

-

Access the AllCCS Web Server: Open a web browser and navigate to the AllCCS prediction portal.

-

Provide the SMILES String: In the designated input area, paste the SMILES string for this compound: B(C1=CC2=CC=CC(=C2N=C1)C)(O)O.

-

Submit for Calculation: Click the "Predict" or "Submit" button.

-

Analyze the Output: The AllCCS server will return a table of predicted CCS values for a comprehensive list of adducts.

Discussion and Expert Insights: Interpreting the Predicted CCS Values

The predicted CCS values from both CCSbase and AllCCS show a high degree of concordance for several adducts, particularly for the [M+H]⁺ and [M+H-H₂O]⁺ ions. This agreement between two different machine learning models lends confidence to the predicted values. The slight variations observed for other adducts, such as [M+Na]⁺ and [M-H]⁻, may be attributed to differences in the training datasets and the specific algorithms employed by each platform.

From a physicochemical perspective, the relatively compact CCS values are consistent with the planar and rigid nature of the quinoline ring system. The presence of the boronic acid group, with its potential for intramolecular hydrogen bonding and interactions with adduct ions, will influence the overall three-dimensional structure and, consequently, the CCS. For instance, the formation of a sodium adduct ([M+Na]⁺) typically results in a larger CCS compared to the protonated molecule ([M+H]⁺), as the sodium ion can coordinate with multiple electronegative atoms, leading to a more extended conformation.

It is crucial to acknowledge that these are predicted values. While machine learning models for CCS prediction have demonstrated high accuracy, with median relative errors often below 3%, experimental validation remains the gold standard. The lack of readily available experimental CCS data for this compound or its close analogs underscores the critical role of predictive tools in modern research. These in silico data provide a valuable starting point for compound identification and characterization, guiding further experimental work.

Conclusion: The Future of In Silico CCS Prediction in Drug Discovery

The ability to accurately predict the collision cross section of a molecule like this compound from its chemical structure alone is a testament to the power of machine learning in the chemical sciences. These predictive workflows empower researchers to gain deeper insights into the structural properties of their compounds of interest at an early stage, accelerating the drug discovery and development pipeline. As experimental CCS databases continue to grow and machine learning models become more sophisticated, the accuracy and reliability of in silico CCS prediction will undoubtedly increase, further solidifying its place as an indispensable tool for the modern medicinal chemist and analytical scientist.

References

- 1. Collision Cross Section Prediction Based on Machine Learning [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Applications of 8-Substituted Quinolines

Abstract

The quinoline ring system, a fused aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Among its numerous derivatives, those substituted at the 8-position exhibit a remarkable breadth of applications, owing to the unique electronic and steric environment conferred by this substitution pattern. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and diverse applications of 8-substituted quinolines. We will delve into their critical roles as anticancer, antimicrobial, and neuroprotective agents, as well as their burgeoning importance in the development of advanced materials such as organic light-emitting diodes (OLEDs) and chemosensors. This document synthesizes field-proven insights with established scientific principles to serve as a practical resource for the design and implementation of novel 8-substituted quinoline-based technologies.

The 8-Substituted Quinoline Core: A Gateway to Diverse Functionality

The quinoline scaffold itself is a versatile building block, but substitution at the 8-position introduces distinct properties. The proximity of the C8 substituent to the ring nitrogen allows for intramolecular interactions, particularly hydrogen bonding and metal chelation, which are pivotal to many of their biological and material functions.[2] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a powerful bidentate chelating agent for a wide array of metal ions.[3] This ability to interact with metal ions is a recurring theme in the applications of these compounds, from disrupting metal homeostasis in cancer cells and microbes to tuning the emissive properties of OLEDs.

Medicinal Chemistry Applications: Targeting Disease with Precision

The unique structural features of 8-substituted quinolines have been extensively exploited in the development of therapeutic agents for a range of diseases.

Anticancer Agents: A Multi-pronged Attack on Malignancy

8-Substituted quinolines have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

The anticancer effects of 8-substituted quinolines are multifaceted and often involve:

-

Metal Ion Chelation and Homeostasis Disruption: Many 8-hydroxyquinoline derivatives exert their anticancer effects by chelating essential metal ions like copper and iron.[2] This can lead to the generation of reactive oxygen species (ROS), inhibition of metalloenzymes crucial for cancer cell survival, and disruption of cellular signaling pathways. For instance, the copper complex of clioquinol (an 8-hydroxyquinoline derivative) has been shown to induce apoptosis by inactivating superoxide dismutase 1 (SOD1).[2]

-

Enzyme Inhibition: Specific 8-substituted quinolines have been designed to inhibit key enzymes involved in cancer progression. For example, certain derivatives act as inhibitors of Pim-1 kinase, a protein often overexpressed in various cancers and involved in cell survival and proliferation.[4]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[4] Furthermore, some brominated 8-hydroxyquinolines have been identified as topoisomerase I inhibitors, preventing the relaxation of supercoiled DNA and leading to cell death.

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the various mechanisms of action is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing the proliferation of cancer cells. Some quinoline-chalcone hybrids have been shown to cause G2/M phase cell cycle arrest.[5]

The anticancer activity of 8-hydroxyquinoline derivatives can involve the modulation of critical signaling pathways. For example, some rhodium(III) complexes of 8-hydroxyquinoline-triphenylphosphine have been shown to induce apoptosis via mitophagy pathways.[6]

Caption: Anticancer mechanisms of 8-hydroxyquinoline derivatives.

The following table summarizes the in vitro cytotoxic activity of representative 8-substituted quinoline derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [5] |

| Quinoline-Chalcone Hybrid | Compound 12e | HCT-116 (Colon) | 5.34 | [5] |

| Quinoline-Chalcone Hybrid | Compound 12e | MCF-7 (Breast) | 5.21 | [5] |

| 4-Amino-7-Chloroquinoline | N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | - | [5] |

| 8-Amino-quinoline derivative | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [7] |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid | Compound 6 (with C2' methyl) | A549 (Lung) | - | [8] |

| Zinc(II)-8-hydroxyquinoline complex | DQ6 | SK-OV-3CR (Ovarian) | 2.25 | [9] |

Antimicrobial Agents: Combating Infectious Diseases

8-Substituted quinolines, particularly 8-hydroxyquinoline and its halogenated derivatives, possess potent antimicrobial activity against a broad spectrum of bacteria and fungi.

The primary mechanism of antimicrobial action is believed to be the chelation of essential metal ions, such as iron, copper, and zinc, which are vital for microbial growth and enzymatic function. By sequestering these metal ions, 8-hydroxyquinoline derivatives disrupt critical metabolic processes in microorganisms, leading to growth inhibition and cell death.

The antimicrobial potency of 8-substituted quinolines is significantly influenced by the nature and position of substituents on the quinoline ring.

-

The 8-Hydroxy Group: The presence of the hydroxyl group at the 8-position is crucial for metal chelation and, consequently, for antimicrobial activity.

-

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, iodine) at positions 5 and/or 7 often enhances antimicrobial activity. This is attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.

-

Other Substituents: The addition of other functional groups can also modulate the antimicrobial spectrum and potency.

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 8-substituted quinoline derivatives against selected microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [10] |

| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7h | Staphylococcus aureus | 20 | [10] |

| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [10] |

| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [10] |

| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [10] |

| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [10] |

| Quinoxaline derivative 2d | Escherichia coli | 8 | [11] |

| Quinoxaline derivative 3c | Escherichia coli | 8 | [11] |

| N-methylbenzofuro[3,2-b]quinoline derivative 8 | Vancomycin-resistant Enterococcus faecium | 4 | [12] |

| Quinolinequinone QQ1 | Staphylococcus aureus | 1.22 | [13] |

| Quinolinequinone QQ5 | Staphylococcus aureus | 1.22 | [13] |

| Quinolinequinone QQ6 | Staphylococcus aureus | 1.22 | [13] |

Neuroprotective Agents: Guarding Against Neurological Decline

The ability of 8-hydroxyquinolines to chelate metal ions is also central to their neuroprotective effects.[2] In neurodegenerative diseases such as Alzheimer's and Parkinson's, an imbalance of metal ions in the brain contributes to oxidative stress and neuronal damage.[2]

8-Hydroxyquinoline derivatives can cross the blood-brain barrier and chelate excess metal ions, thereby:

-

Reducing Oxidative Stress: By sequestering redox-active metal ions like copper and iron, they prevent the generation of harmful reactive oxygen species.

-

Inhibiting Protein Aggregation: Metal ions can promote the aggregation of proteins like amyloid-beta, a hallmark of Alzheimer's disease. By chelating these ions, 8-hydroxyquinolines can inhibit this process.

-

Modulating Enzyme Activity: Some derivatives are designed as multi-target-directed ligands, inhibiting enzymes like cholinesterases and monoamine oxidases, which are relevant targets in neurodegenerative diseases.[14]

8-Hydroxyquinoline derivatives can exert their neuroprotective effects by modulating signaling pathways involved in cell survival and stress response. For instance, they have been shown to attenuate the increased expression of calpain, a calcium-dependent protease involved in neuronal cell death, under high-glucose conditions.[15][16]

Caption: Neuroprotective mechanisms of 8-hydroxyquinoline derivatives.

Materials Science Applications: Engineering Light and Detection

Beyond their therapeutic potential, 8-substituted quinolines are integral components in the fabrication of advanced organic electronic devices and sensitive chemical sensors.

Organic Light-Emitting Diodes (OLEDs)

Tris(8-hydroxyquinolinato)aluminum (Alq3) is a canonical example of an 8-substituted quinoline derivative that has been widely used in OLEDs as an electron-transporting and light-emitting material. The luminescence properties of these metal complexes can be tuned by modifying the substituents on the quinoline ring. Electron-donating groups can lead to a red-shift in emission, while electron-withdrawing groups can cause a blue-shift.

Chemosensors

The metal-chelating ability of 8-hydroxyquinolines makes them excellent candidates for the development of fluorescent chemosensors.[17] The fluorescence of the 8-hydroxyquinoline scaffold is often quenched in its free form but can be significantly enhanced upon complexation with a metal ion. This "turn-on" fluorescence response allows for the sensitive and selective detection of various metal ions. The design of these chemosensors often involves the introduction of specific recognition moieties to enhance selectivity for a particular metal ion. The sensing mechanism is frequently based on the inhibition of excited-state intramolecular proton transfer (ESIPT) upon metal binding.[18][19][20]

Synthesis of 8-Substituted Quinolines: Building the Core

Several classical and modern synthetic methods are employed for the construction of the quinoline ring system, which can then be further functionalized at the 8-position.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[21][22]

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate heptahydrate (optional, as a moderator)

Procedure:

-

In a fume hood, combine aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

-

Add the ferrous sulfate heptahydrate to the reaction mixture.

-

Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[23]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform a steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[23]

Caption: Experimental workflow for the Skraup synthesis of quinoline.[23]

The Friedländer Synthesis

The Friedländer synthesis is another versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[4][24][25][26]

Materials:

-

2-Aminobenzoyl compound (e.g., 2-aminobenzaldehyde or 2-aminobenzophenone)

-

Carbonyl compound with an α-methylene group (e.g., acetone, ethyl acetoacetate)

-

Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

In a round-bottom flask, dissolve the 2-aminobenzoyl compound and the carbonyl compound in the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Stir the reaction mixture at an appropriate temperature (e.g., 60°C or reflux) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate for an acid-catalyzed reaction).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

References

- 1. prepchem.com [prepchem.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 9. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 22. iipseries.org [iipseries.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. organicreactions.org [organicreactions.org]

- 26. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

The Dual Nature of the 8-Methyl Group in Quinoline Boronic Acids: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Electronic and Steric Effects of the 8-Methyl Group in Quinoline Boronic Acids.

Shanghai, China – January 7, 2026 – This technical guide provides a comprehensive analysis of the electronic and steric effects of the 8-methyl group in quinoline boronic acids. Authored for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of these effects on molecular reactivity, synthetic utility, and potential pharmacological applications. Quinoline derivatives are pivotal scaffolds in modern drug discovery, with numerous approved drugs featuring this core structure for treating a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3][4] The introduction of a boronic acid moiety further enhances their utility, particularly in the realm of carbon-carbon bond formation and as potential therapeutic agents themselves.[5][6]

This guide will dissect the fundamental principles governing the behavior of 8-methylquinoline boronic acids, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Quinoline Boronic Acid Scaffold

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] These compounds are integral to the development of antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][7] The incorporation of a boronic acid group into the quinoline framework creates a versatile molecule with broad applications, most notably as a key coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[8][9]

The position of substituents on the quinoline ring profoundly influences the molecule's properties. This guide focuses on the specific impact of a methyl group at the 8-position, adjacent to the nitrogen atom and often in close proximity to a boronic acid function, examining how its electronic and steric characteristics dictate the molecule's behavior.

The Dichotomy of the 8-Methyl Group: Electronic and Steric Effects

The 8-methyl group exerts a dual influence on the quinoline boronic acid scaffold, simultaneously altering its electronic landscape and imposing significant steric constraints. Understanding this dichotomy is crucial for predicting reactivity and designing effective synthetic strategies.

Electronic Effects: An Inductive Push

Methyl groups are generally considered electron-donating groups (EDGs) through an inductive effect (+I) and hyperconjugation.[10][11] When attached to an aromatic system like quinoline, the 8-methyl group increases the electron density of the ring system.[12][13] This has several important consequences:

-

Increased Nucleophilicity: The heightened electron density makes the quinoline ring more nucleophilic and thus more reactive towards electrophiles.[12]

-

Modulation of Boronic Acid Acidity: The electron-donating nature of the methyl group can influence the Lewis acidity of the boronic acid moiety. Generally, electron-donating groups increase the pKa of aryl boronic acids, making them less acidic.[6][14] This can, in turn, affect the rate of transmetalation in catalytic cycles like the Suzuki-Miyaura coupling.[15]

Steric Effects: A Bulky Obstacle

The placement of the methyl group at the 8-position introduces significant steric hindrance around the nitrogen atom and any functional group at the 8-position, such as a boronic acid. This spatial bulk can dramatically impact reaction outcomes:

-

Hindrance of Metal Coordination: In transition metal-catalyzed reactions, the steric bulk of the 8-methyl group can impede the coordination of the metal center to the nitrogen atom or the boronic acid group. This can slow down or even inhibit reactions that rely on such coordination.[16][17]

-

Restricted Rotational Freedom: The proximity of the 8-methyl group to the boronic acid can restrict the free rotation around the C-B bond, influencing the conformational preferences of the molecule.

-

Challenges in Synthesis and Reactions: The steric hindrance posed by the 8-methyl group can make the synthesis of 8-substituted quinoline boronic acids challenging.[18] Furthermore, subsequent reactions involving the boronic acid, such as the Suzuki-Miyaura coupling, can be significantly slower or require more forcing conditions compared to less hindered analogues.[19][20]

Experimental Probing of Electronic and Steric Effects

A combination of synthetic, spectroscopic, and kinetic studies is essential to fully elucidate the impact of the 8-methyl group.

Synthesis of 8-Methylquinoline Derivatives

The synthesis of 8-methylquinoline and its subsequent functionalization to introduce a boronic acid group are foundational steps. A common route to 8-methylquinoline involves the Skraup synthesis or related methods.[21]

A general procedure for the synthesis of 8-methylquinoline is as follows:

-

Reaction Setup: In a sealed pressure vessel under an inert atmosphere (e.g., argon), combine o-toluidine, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid).

-

Acid Catalyst: Add concentrated sulfuric acid cautiously to the mixture.

-

Heating: Heat the reaction mixture with vigorous stirring for several hours. The reaction temperature is typically elevated.

-

Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide).

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or chromatography.

The introduction of a boronic acid group at a specific position on the 8-methylquinoline ring can be achieved through various methods, often involving a halogenated intermediate. For instance, (8-Methylquinolin-5-yl)boronic acid is a commercially available derivative.[22] A general approach for the synthesis of such compounds could involve:

-

Halogenation: Selective bromination or iodination of 8-methylquinoline at the desired position.

-

Lithiation: Treatment of the halogenated 8-methylquinoline with a strong base like n-butyllithium at low temperature to generate a lithiated intermediate.

-

Borylation: Quenching the lithiated species with a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis: Acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for probing the electronic environment of the quinoline ring and the boron atom.

-

¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons in 8-methylquinoline boronic acid compared to an unsubstituted quinoline boronic acid can provide insights into the electron-donating effect of the methyl group.[23][24]

-

¹¹B NMR: This technique is particularly useful for studying the coordination state and acidity of the boronic acid.[25][26] The chemical shift of the boron nucleus is sensitive to its hybridization state (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate).[25]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of 8-methylquinoline boronic acids.[27][28] This technique can be used to:

-

Confirm Molecular Geometry: Determine precise bond lengths and angles.

-

Visualize Steric Hindrance: Provide a clear picture of the spatial arrangement of the 8-methyl group relative to the boronic acid and the rest of the molecule.[29][30]

Kinetic Studies of the Suzuki-Miyaura Coupling

To quantitatively assess the impact of the 8-methyl group on reactivity, kinetic studies of the Suzuki-Miyaura coupling can be performed.[15]

-

Reaction Setup: A reaction vessel is charged with the quinoline boronic acid (e.g., 8-methylquinoline-5-boronic acid and a control like quinoline-5-boronic acid), an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).

-

Monitoring: The reaction is maintained at a constant temperature, and aliquots are withdrawn at regular intervals.

-

Analysis: The concentration of the product is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Analysis: The initial reaction rate is determined from the slope of the concentration versus time plot. Comparing the rates for the 8-methyl-substituted and unsubstituted quinoline boronic acids provides a quantitative measure of the steric and electronic effects.